

Spectroscopic Data for (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(1-
Compound Name:	((Methylamino)methyl)cyclobutyl) methanol
Cat. No.:	B067991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the available spectroscopic data for the compound **(1-((Methylamino)methyl)cyclobutyl)methanol** (CAS No. 180205-31-6). Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule remains largely unavailable in the public domain. This guide summarizes the predicted data and provides general experimental protocols applicable to the analysis of this and structurally related compounds.

Compound Identification

Identifier	Value
IUPAC Name	(1-((Methylamino)methyl)cyclobutyl)methanol
CAS Number	180205-31-6
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.20 g/mol
Canonical SMILES	CNCC1(CCC1)CO

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, predicted mass spectrometry data offers insight into the expected fragmentation patterns of **(1-((Methylamino)methyl)cyclobutyl)methanol**.

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z (mass-to-charge ratio) values for various adducts of the parent molecule. This data is computationally generated and should be used as a reference for experimental analysis.

Adduct	Predicted m/z
[M+H] ⁺	130.1226
[M+Na] ⁺	152.1046

General Experimental Protocols

In the absence of specific published methods for **(1-((Methylamino)methyl)cyclobutyl)methanol**, the following general protocols for NMR and mass spectrometry are provided as a starting point for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

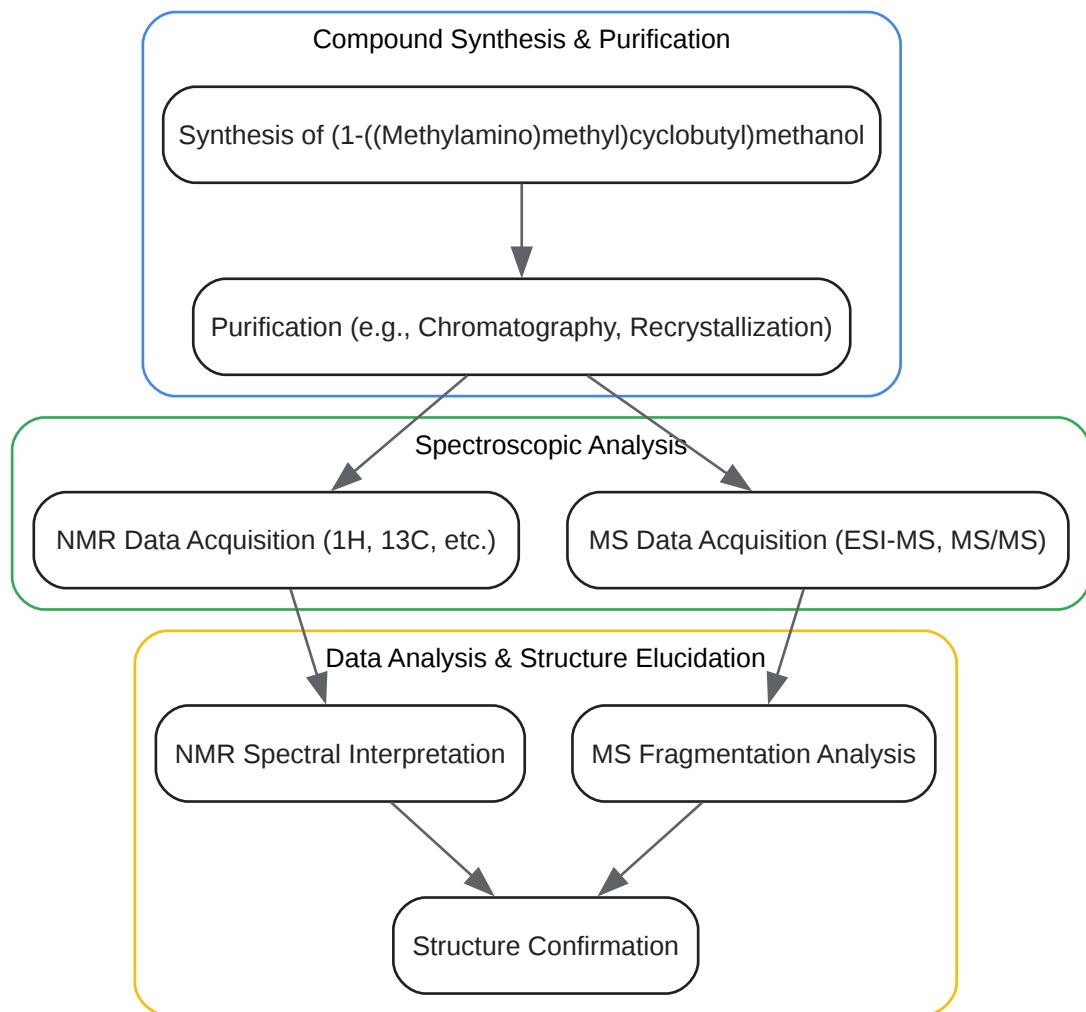
A standard approach to obtaining ^1H and ^{13}C NMR spectra for a novel amino alcohol like **(1-((Methylamino)methyl)cyclobutyl)methanol** would involve the following steps:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , MeOD , or D_2O). The choice of solvent will depend on the solubility of the compound.
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) should be reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

To determine the molecular weight and fragmentation pattern, the following mass spectrometry procedure is recommended:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. The choice of ionization technique will be critical. Electrospray ionization (ESI) is often suitable for polar molecules like amino alcohols and would likely be performed in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
- Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.
- Tandem MS (MS/MS): To elucidate the structure, perform tandem mass spectrometry on the isolated molecular ion. Collision-induced dissociation (CID) will generate a fragmentation pattern that can be interpreted to confirm the connectivity of the molecule.


Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not yield any information regarding the involvement of **(1-((Methylamino)methyl)cyclobutyl)methanol** in specific signaling pathways

or established experimental workflows.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like **(1-((Methylamino)methyl)cyclobutyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

Currently, there is a notable absence of publicly available experimental spectroscopic data for **(1-((Methylamino)methyl)cyclobutyl)methanol**. The information provided herein is based on

predicted data and general analytical methodologies. Researchers investigating this compound will need to perform *de novo* spectroscopic analysis to confirm its structure and elucidate its properties. The general protocols and logical workflow outlined in this document provide a foundational approach for such an investigation.

- To cite this document: BenchChem. [Spectroscopic Data for (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067991#1-methylamino-methyl-cyclobutyl-methanol-spectroscopic-data-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com